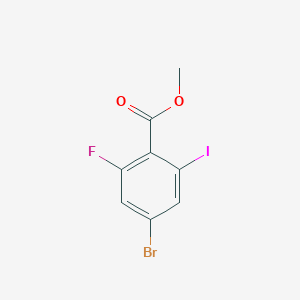![molecular formula C12H10Br2O4S2 B13137496 Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is an organobromine compound with the molecular formula C({12})H({10})Br({2})O({4})S(_{2}). This compound is notable for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with bromine atoms and ester groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate typically involves the bromination of thieno[3,2-b]thiophene derivatives followed by esterification. One common method includes:
Bromination: Thieno[3,2-b]thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 5 positions.
Esterification: The dibrominated intermediate is then reacted with diethyl oxalate under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
Substitution: Products include thieno[3,2-b]thiophene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Coupling: Complex organic molecules with extended conjugation.
科学的研究の応用
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is used in various fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate exerts its effects depends on the context of its use:
Chemical Reactions: Acts as a substrate or intermediate in various organic reactions.
Biological Systems: May interact with enzymes or receptors, inhibiting or modifying their activity. The bromine atoms and ester groups play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
- Diethyl 2,5-dibromothiophene-3,4-dicarboxylate
- Diethyl 2,5-dibromothiophene-3,6-dicarboxylate
- Diethyl 2,5-dibromothieno[2,3-b]thiophene-3,6-dicarboxylate
Uniqueness
Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and ester groups on the thieno[3,2-b]thiophene core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
特性
分子式 |
C12H10Br2O4S2 |
|---|---|
分子量 |
442.1 g/mol |
IUPAC名 |
diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate |
InChI |
InChI=1S/C12H10Br2O4S2/c1-3-17-11(15)5-7-8(20-9(5)13)6(10(14)19-7)12(16)18-4-2/h3-4H2,1-2H3 |
InChIキー |
YYWQGDHGDXQMFJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC2=C1SC(=C2C(=O)OCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


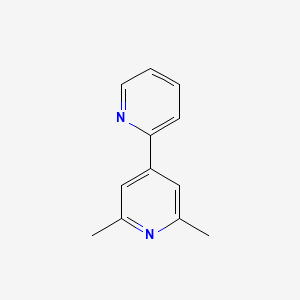
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)

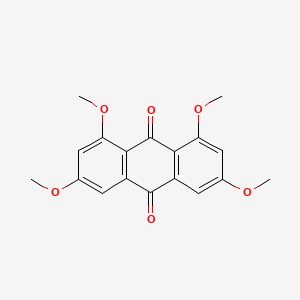


![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

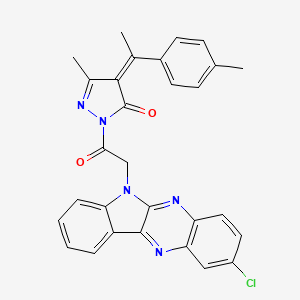
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
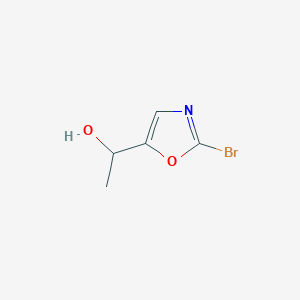

![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
